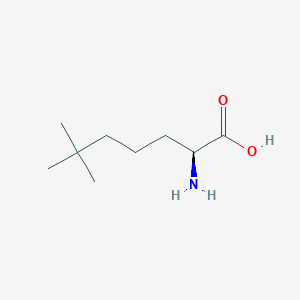
(2S)-2-amino-6,6-dimethylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6,6-dimethylheptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The compound’s unique structure, with a branched carbon chain, makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6,6-dimethylheptanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2,2-dimethylpentanoic acid and appropriate amination reagents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis have been employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as sodium borohydride (NaBH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and amides, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
(2S)-2-amino-6,6-dimethylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share structural similarities but differ in their specific side chains and functional groups.
Uniqueness
What sets (2S)-2-amino-6,6-dimethylheptanoic acid apart is its unique branched structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(2S)-2-amino-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
ZIINUXCYNVSQLG-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)CCC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)CCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)



![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)

![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
